molecular formula C6H11ClO3S B13522661 4-Methyloxane-4-sulfonyl chloride

4-Methyloxane-4-sulfonyl chloride

Cat. No.: B13522661
M. Wt: 198.67 g/mol
InChI Key: TYNZRVSELWWSIM-UHFFFAOYSA-N
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Description

4-Methyloxane-4-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO3S. It is a sulfonyl chloride derivative, which is a class of compounds known for their reactivity and utility in organic synthesis. Sulfonyl chlorides are often used as intermediates in the preparation of sulfonamides, sulfonylureas, and other sulfonyl-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyloxane-4-sulfonyl chloride can be synthesized through various methods. One common approach involves the oxidation of thiol derivatives using reagents such as hydrogen peroxide (H2O2) and thionyl chloride (SOCl2). This method is known for its high reactivity and efficiency . Another method involves the use of N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in the presence of water, which allows for the in situ preparation of sulfonyl chlorides from thiols .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions using similar reagents. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the stability of the product.

Chemical Reactions Analysis

Types of Reactions

4-Methyloxane-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols and phenols.

    Sulfonic Acids: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 4-Methyloxane-4-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonyl derivatives, which can exhibit various biological activities. For example, sulfonamide derivatives can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to antibacterial and other pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyloxane-4-sulfonyl chloride is unique due to its specific structure, which allows for the formation of a variety of sulfonyl derivatives with diverse applications in chemistry, biology, medicine, and industry. Its reactivity and versatility make it a valuable compound in organic synthesis and research.

Properties

Molecular Formula

C6H11ClO3S

Molecular Weight

198.67 g/mol

IUPAC Name

4-methyloxane-4-sulfonyl chloride

InChI

InChI=1S/C6H11ClO3S/c1-6(11(7,8)9)2-4-10-5-3-6/h2-5H2,1H3

InChI Key

TYNZRVSELWWSIM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1)S(=O)(=O)Cl

Origin of Product

United States

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